molecular formula C11H15FN6O B11742333 3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11742333
M. Wt: 266.28 g/mol
InChI Key: OHNFGYJWCYATLL-UHFFFAOYSA-N
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Description

3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a fluoro group and two methyl groups on the pyrazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as molecular iodine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antileishmanial and antimalarial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-fluoro-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
  • 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
  • 3-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

The presence of both a fluoro group and two methyl groups on the pyrazole ring makes 3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide unique. These substituents can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H15FN6O

Molecular Weight

266.28 g/mol

IUPAC Name

5-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H15FN6O/c1-6-7(10(12)18(3)15-6)5-14-9-4-8(11(13)19)17(2)16-9/h4H,5H2,1-3H3,(H2,13,19)(H,14,16)

InChI Key

OHNFGYJWCYATLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=NN(C(=C2)C(=O)N)C)F)C

Origin of Product

United States

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